2-Amino-2-(2,5-dimethoxyphenyl)ethanol oxalate
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Overview
Description
2-Amino-2-(2,5-dimethoxyphenyl)ethanol oxalate is an organic compound with the molecular formula C10H15NO3. It is a derivative of 2,5-dimethoxyphenethylamine and is known for its applications in various scientific fields. This compound is characterized by its white to off-white crystalline appearance and is soluble in organic solvents like dimethyl sulfoxide and methanol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(2,5-dimethoxyphenyl)ethanol oxalate typically involves the following steps:
Starting Material: The process begins with 2,5-dimethoxybenzaldehyde.
Formation of Nitro Compound: The aldehyde is converted to 1-(2,5-dimethoxyphenyl)-2-nitroethanol through a nitroaldol reaction.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as sodium borohydride or hydrogen in the presence of a catalyst.
Oxalate Formation: Finally, the amino alcohol is reacted with oxalic acid to form the oxalate salt.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxylamines.
Substitution: The aromatic ring allows for electrophilic substitution reactions, introducing various substituents onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorinating agents under controlled conditions.
Major Products:
Oxidation: Formation of 2,5-dimethoxybenzaldehyde.
Reduction: Formation of 2,5-dimethoxyphenethylamine.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-Amino-2-(2,5-dimethoxyphenyl)ethanol oxalate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on neurotransmitter systems.
Medicine: Investigated for its sympathomimetic properties, particularly in cardiovascular research.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The compound exerts its effects primarily through its interaction with alpha-adrenergic receptors. It acts as a direct-acting sympathomimetic agent, stimulating both arterial and venous systems without significant central nervous system effects. This leads to vasoconstriction and increased blood pressure .
Comparison with Similar Compounds
- 2-Amino-1-(2,5-dimethoxyphenyl)ethanol
- 2,5-Dimethoxyphenethylamine
- 2,5-Dimethoxybenzaldehyde
Comparison:
- 2-Amino-2-(2,5-dimethoxyphenyl)ethanol oxalate is unique due to its oxalate salt form, which enhances its solubility and stability compared to its free base counterparts.
- 2,5-Dimethoxyphenethylamine lacks the hydroxyl group, making it less polar and affecting its pharmacokinetic properties.
- 2,5-Dimethoxybenzaldehyde is primarily used as a precursor in the synthesis of other compounds and does not exhibit the same biological activity .
Properties
IUPAC Name |
2-amino-2-(2,5-dimethoxyphenyl)ethanol;oxalic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3.C2H2O4/c1-13-7-3-4-10(14-2)8(5-7)9(11)6-12;3-1(4)2(5)6/h3-5,9,12H,6,11H2,1-2H3;(H,3,4)(H,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNRUXKCMEASJPG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(CO)N.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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